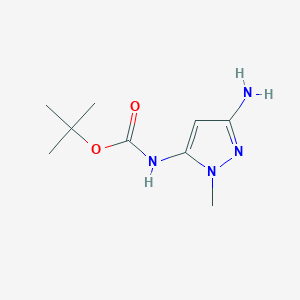
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 40275-96-5 . It has a molecular weight of 237.57 . The IUPAC name for this compound is 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene has been used in a number of scientific research applications. It is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, dyes, and other compounds. This compound has also been used in the synthesis of polymers, dyes, and other compounds. In addition, it has been used in the synthesis of polymeric catalysts, polymeric materials, and polymeric membranes.
Wirkmechanismus
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a useful intermediate in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, polymers, dyes, and other compounds. The mechanism of action of this compound is based on its ability to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom of this compound acts as a nucleophile and is replaced by the desired nucleophile. This reaction is catalyzed by a variety of acids and bases, depending on the desired reaction.
Biochemical and Physiological Effects
This compound is an organic compound with a molecular formula of C8H3ClF3NO. It is a colorless to light yellow liquid with a strong odor, and a boiling point of 153°C. This compound is a useful intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some toxic effects on the human body, including irritation of the skin, eyes, and respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a useful intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The advantages of using this compound in laboratory experiments include its relatively low cost, availability, and ease of use. It can be synthesized in a variety of ways and is relatively stable in the presence of acids and bases. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is toxic and can cause irritation of the skin, eyes, and respiratory tract.
Zukünftige Richtungen
The use of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene in organic synthesis has been widely studied and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds have been explored. However, there are still many potential future directions for research on this compound. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers, dyes, and other compounds. In addition, further research could be done on the development of new synthetic methods for the synthesis of this compound, as well as the optimization of existing methods. Finally, further research could be done on the development of new catalysts and reagents for the synthesis of this compound.
Synthesemethoden
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene can be synthesized in several ways. The most common method is the reaction of 4-trifluoromethoxybenzene and phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from -10 to -20°C, and yields this compound in good yields. Another method for the synthesis of this compound is the reaction of 4-trifluoromethoxybenzene and chloroform in the presence of a base catalyst. The reaction is carried out at temperatures ranging from 0 to 5°C, and yields this compound in good yields.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with phosgene.", "Starting Materials": [ "2-chloro-4-(trifluoromethoxy)aniline", "Phosgene" ], "Reaction": [ "To a solution of 2-chloro-4-(trifluoromethoxy)aniline in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 2 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene." ] } | |
CAS-Nummer |
79960-69-3 |
Molekularformel |
C8H3ClF3NO2 |
Molekulargewicht |
237.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



